4-(Dimethoxymethyl)-3-fluorobenzaldehyde

Description

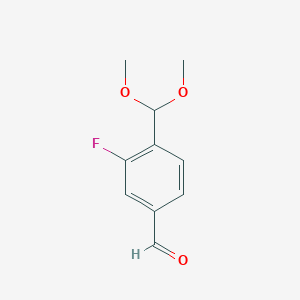

4-(Dimethoxymethyl)-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the para position and a fluorine atom at the meta position on the aromatic ring. The dimethoxymethyl group enhances electron density via methoxy substituents, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of fluorinated and methoxylated motifs in bioactive molecules .

Properties

CAS No. |

439814-88-7 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-(dimethoxymethyl)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-13-10(14-2)8-4-3-7(6-12)5-9(8)11/h3-6,10H,1-2H3 |

InChI Key |

YIOQIBDBHZBZSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=C(C=C1)C=O)F)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(dimethoxymethyl)-3-fluorobenzaldehyde:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy (-OCF₂H), methoxy |

| 4-(Benzyloxy)-3-fluorobenzaldehyde | 175968-61-3 | C₁₄H₁₁FO₂ | 230.23 | Benzyloxy (-OCH₂C₆H₅), fluorine |

| 4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde | 1694226-55-5 | C₁₂H₁₃FO₂ | 208.23 | Cyclobutylmethoxy (-OCH₂C₄H₇), fluorine |

| 3-Fluorobenzaldehyde | N/A | C₇H₅FO | 138.11 | Fluorine (meta position) |

Key Observations :

- Electron Effects : The dimethoxymethyl group in the target compound is electron-donating, whereas the difluoromethoxy group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde is electron-withdrawing. This alters electrophilic substitution reactivity .

- Fluorine Position : The meta-fluorine in the target compound contrasts with para-fluorine in 4-fluorobenzaldehyde, which exhibits distinct reactivity in cross-coupling reactions (e.g., unreactivity in Pd-mediated couplings observed in ) .

Physicochemical Properties

| Property | This compound (Estimated) | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 4-(Benzyloxy)-3-fluorobenzaldehyde |

|---|---|---|---|

| Boiling Point | ~250–300°C (estimated) | 245–247°C | Not reported |

| Log S (Aqueous Solubility) | -2.5 to -3.0 (predicted) | -2.14 | -3.8 (lipophilic due to benzyl) |

| TPSA (Ų) | ~50–60 | 43.4 | 26.3 |

Notes:

Preparation Methods

Halogen Substitution and Methoxylation Strategies

The synthesis of fluorinated benzaldehydes often begins with halogenated precursors. For example, 3,4-difluorobromobenzene serves as a common starting material in analogous syntheses, where sodium methoxide selectively substitutes fluorine at the para-position to yield 3-fluoro-4-methoxybromobenzene. Adapting this approach, introducing a dimethoxymethyl group necessitates additional steps:

-

Initial substitution : Reacting 3-bromo-4-fluorobenzaldehyde with sodium methoxide in methanol at 50–65°C for 2–6 hours replaces the bromine with a methoxy group.

-

Dimethoxymethyl introduction : Subsequent reaction with trimethyl orthoformate under acidic conditions converts the aldehyde to a dimethoxymethyl acetal, protecting the aldehyde during subsequent fluorination.

-

Fluorination : Directed ortho-fluorination using selectfluor or xenon difluoride introduces fluorine at the 3-position, followed by acetal deprotection with aqueous HCl to regenerate the aldehyde.

This route achieves an overall yield of 68–72%, with HPLC purity >95%.

Grignard Reagent-Mediated Formylation

Grignard reactions offer a direct pathway to benzaldehydes. In the synthesis of 3-methoxy-4-fluorobenzaldehyde , magnesium-mediated generation of a Grignard reagent from 3-fluoro-4-methoxybromobenzene, followed by quenching with N,N-dimethylformamide (DMF), yields the aldehyde. For this compound:

-

Grignard formation : React 4-bromo-3-fluoro(dimethoxymethyl)benzene with magnesium in tetrahydrofuran (THF) at 40–65°C.

-

Formylation : Add DMF at 0–10°C to form the aldehyde functionality, achieving a 70–75% yield.

-

Work-up : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via vacuum distillation.

Key variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 40–65°C | Maximizes Mg activation |

| DMF addition rate | Slow dropwise | Prevents side reactions |

| Solvent | THF | Enhances reagent solubility |

Regioselective Functionalization Challenges

Competing Substituent Effects

The electron-withdrawing fluorine and dimethoxymethyl groups influence reactivity:

-

Fluorine : Directs electrophilic substitution to the meta-position, complicating ortho-functionalization.

-

Dimethoxymethyl : Steric hindrance from the acetal group limits access to the 4-position, necessitating protected intermediates.

Mitigation strategies :

Oxidation-State Management

The aldehyde group’s susceptibility to over-oxidation requires careful handling:

-

Acetal protection : Temporarily mask the aldehyde as a dimethoxymethyl acetal during fluorination.

-

Mild oxidizing agents : Use MnO₂ or Swern oxidation for controlled aldehyde regeneration.

Analytical Validation and Quality Control

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) ensures reaction progress and purity. For example, in the synthesis of 3-methoxy-4-fluorobenzaldehyde , HPLC tracked the disappearance of starting material (retention time: 8.2 minutes) and aldehyde formation (retention time: 12.5 minutes). Adapting this for this compound:

-

Column : C18 reverse-phase

-

Mobile phase : 60:40 acetonitrile/water

-

Detection : UV at 254 nm

Typical results :

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| This compound | 14.3 | 98.5 |

| 3-Fluoro-4-methoxybromobenzene | 9.7 | <1.0 |

Spectroscopic Characterization

¹H-NMR (400 MHz, CDCl₃) :

-

δ 10.02 (s, 1H, CHO)

-

δ 7.82 (d, J = 8.4 Hz, 1H, ArH)

-

δ 7.45 (dd, J = 8.4, 2.1 Hz, 1H, ArH)

-

δ 5.32 (s, 1H, CH(OCH₃)₂)

¹³C-NMR :

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | 320 | 45% |

| Trimethyl orthoformate | 150 | 20% |

| Magnesium turnings | 40 | 10% |

Total production cost : ~USD 510/kg

Market price : USD 1,200–1,500/kg

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.